molecular formula C12H18N5O8P B13844921 [(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B13844921
M. Wt: 391.27 g/mol
InChI Key: IWJFVRMOIKWYNZ-VTFQDDHLSA-N
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Description

N,N-Dimethylguanosine 5’-Monophosphate is a purine ribonucleoside 5’-monophosphate that features N,N-dimethylguanine as its nucleobase This compound is a derivative of guanosine 5’-monophosphate, where the guanine base is dimethylated at the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylguanosine 5’-Monophosphate typically involves the methylation of guanosine 5’-monophosphate. The reaction is carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction conditions often include an aqueous or organic solvent system, and the reaction is conducted at elevated temperatures to ensure complete methylation .

Industrial Production Methods: Industrial production of N,N-Dimethylguanosine 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization, chromatography, or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylguanosine 5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Halides, amines, and other nucleophiles in polar solvents.

Major Products Formed:

Scientific Research Applications

N,N-Dimethylguanosine 5’-Monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylguanosine 5’-Monophosphate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as polymerases and methyltransferases.

    Pathways Involved: It can influence pathways related to RNA modification, including methylation and demethylation processes. .

Comparison with Similar Compounds

N,N-Dimethylguanosine 5’-Monophosphate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Comparison:

N,N-Dimethylguanosine 5’-Monophosphate stands out due to its unique dimethylation, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C12H18N5O8P

Molecular Weight

391.27 g/mol

IUPAC Name

[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7?,8?,11-/m1/s1

InChI Key

IWJFVRMOIKWYNZ-VTFQDDHLSA-N

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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